molecular formula C13H9NO5S B10884521 2-(3-Nitrophenyl)-2-oxoethyl thiophene-2-carboxylate

2-(3-Nitrophenyl)-2-oxoethyl thiophene-2-carboxylate

Katalognummer: B10884521
Molekulargewicht: 291.28 g/mol
InChI-Schlüssel: RIHIKWNEIXONAZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-Nitrophenyl)-2-oxoethyl thiophene-2-carboxylate is a chemical compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Nitrophenyl)-2-oxoethyl thiophene-2-carboxylate typically involves the reaction of thiophene-2-carboxylic acid with 3-nitrobenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration can further improve the yield and reduce production costs .

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-Nitrophenyl)-2-oxoethyl thiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-(3-Nitrophenyl)-2-oxoethyl thiophene-2-carboxylate has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-(3-Nitrophenyl)-2-oxoethyl thiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrophenyl and oxoethyl groups can play a crucial role in binding to the active sites of target molecules, thereby modulating their activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(4-Nitrophenyl)-2-oxoethyl thiophene-2-carboxylate
  • 2-(3-Nitrophenyl)-2-oxoethyl furan-2-carboxylate
  • 2-(3-Nitrophenyl)-2-oxoethyl pyrrole-2-carboxylate

Uniqueness

2-(3-Nitrophenyl)-2-oxoethyl thiophene-2-carboxylate is unique due to the presence of both the nitrophenyl and oxoethyl groups attached to the thiophene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Eigenschaften

Molekularformel

C13H9NO5S

Molekulargewicht

291.28 g/mol

IUPAC-Name

[2-(3-nitrophenyl)-2-oxoethyl] thiophene-2-carboxylate

InChI

InChI=1S/C13H9NO5S/c15-11(8-19-13(16)12-5-2-6-20-12)9-3-1-4-10(7-9)14(17)18/h1-7H,8H2

InChI-Schlüssel

RIHIKWNEIXONAZ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)COC(=O)C2=CC=CS2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.